AMCA-X SE

Descripción

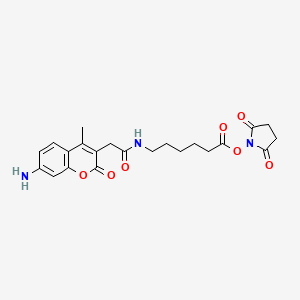

Structure

3D Structure

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7/c1-13-15-7-6-14(23)11-17(15)31-22(30)16(13)12-18(26)24-10-4-2-3-5-21(29)32-25-19(27)8-9-20(25)28/h6-7,11H,2-5,8-10,12,23H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSJBOMZRLAPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Principle of AMCA-X SE Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles behind AMCA-X SE labeling, a widely utilized bioconjugation technique for fluorescently tagging proteins, antibodies, and other biomolecules. This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and key quantitative data to empower researchers in their application of this powerful tool.

Fundamental Principle: Covalent Amide Bond Formation

The cornerstone of this compound labeling lies in the robust and specific reaction between the N-hydroxysuccinimide (NHS) ester functional group of the dye and primary amines on the target molecule.[1][2] this compound (6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester) is a blue fluorescent dye that has been chemically activated with an NHS ester.[3][4] This activation renders the carboxyl group of the dye highly susceptible to nucleophilic attack by primary amines.

The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group.[1] Under appropriate pH conditions, the unprotonated primary amine acts as a potent nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond, permanently attaching the AMCA-X fluorophore to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.[1][2][5]

The "X" in this compound denotes a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive succinimidyl ester group.[6] This spacer is crucial as it helps to minimize potential quenching of the fluorescent signal that can occur when the dye is in close proximity to the biomolecule.[6]

Quantitative Data

The photophysical properties of this compound are critical for its application in fluorescence-based assays. The key quantitative data are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₂₂H₂₅N₃O₇ | [4][7] |

| Molecular Weight | 443.46 g/mol | [8][9] |

| Maximum Excitation Wavelength (λex) | ~353 nm | [7][9] |

| Maximum Emission Wavelength (λem) | ~442 nm | [7][9] |

| Extinction Coefficient (ε) | 19,000 M⁻¹cm⁻¹ at 353 nm | [9] |

| Quantum Yield (Φ) | Not readily available in cited literature. | |

| Solubility | DMSO, DMF | [7][9] |

Experimental Protocols

Successful labeling with this compound hinges on careful adherence to optimized experimental conditions. The following is a detailed methodology for a typical protein labeling experiment.

Materials and Reagents

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein to be labeled (concentration of 2-10 mg/mL is recommended for optimal efficiency)[3]

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.05 M sodium borate, pH 8.3-8.5.[1][3] Crucially, avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester. [1][3]

-

Purification column (e.g., gel filtration or dialysis cassette) for removing unconjugated dye.

Labeling Procedure

-

Protein Preparation: Ensure the protein is in the appropriate reaction buffer at a concentration of at least 2 mg/mL.[3] If necessary, perform a buffer exchange.

-

This compound Stock Solution Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[10] Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[3]

-

Calculation of Dye-to-Protein Molar Ratio: The optimal molar ratio of this compound to protein should be determined empirically, but a starting point of a 10-fold molar excess of the dye is often recommended for antibodies.[3][6]

-

Reaction Incubation: While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution. Incubate the reaction for 1 hour at room temperature, protected from light.[3]

-

Purification: Following incubation, remove the unreacted dye from the labeled protein using a desalting column, dialysis, or a similar purification method.[10]

-

Storage of Conjugate: Store the labeled protein at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.[6] The conjugate should be protected from light.[6]

Visualizing the Process

To further clarify the principles and workflows described, the following diagrams have been generated using the DOT language.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | Presence of primary amines in the buffer (e.g., Tris, glycine). | Use a recommended amine-free buffer like sodium bicarbonate or borate.[1][3] |

| Low protein concentration. | Concentrate the protein to at least 2 mg/mL.[3] | |

| Hydrolysis of this compound due to moisture. | Allow the dye vial to warm to room temperature before opening and use anhydrous DMSO/DMF.[10][11] | |

| Incorrect pH of the reaction buffer. | Ensure the pH is within the optimal range of 8.3-8.5.[1][3] | |

| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the this compound dye in the reaction.[12] |

| Inherent insolubility of the protein. | Optimize buffer conditions, potentially including mild solubilizing agents. |

By understanding the chemical principles, adhering to optimized protocols, and being aware of potential pitfalls, researchers can effectively utilize this compound to generate high-quality fluorescently labeled biomolecules for a wide array of applications in life sciences and drug development.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. glenresearch.com [glenresearch.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abpbio.com [abpbio.com]

- 5. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. thomassci.com [thomassci.com]

- 8. mybiosource.com [mybiosource.com]

- 9. interchim.fr [interchim.fr]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

AMCA-X SE mechanism of action for amine labeling.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of AMCA-X, Succinimidyl Ester (SE) for the fluorescent labeling of primary amines in proteins and other biomolecules.

Core Mechanism of Action

AMCA-X, SE is a blue fluorescent dye belonging to the coumarin family, functionalized with an N-hydroxysuccinimide (NHS) ester. This NHS ester is the reactive group that enables the covalent conjugation of the dye to primary amines (-NH₂), which are readily available on biomolecules such as the N-terminus of polypeptides and the side chains of lysine residues.

The labeling reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][] This reaction is highly efficient and results in a stable, covalent linkage between the fluorophore and the biomolecule.

The reaction is pH-dependent, with optimal labeling occurring in a slightly alkaline environment (pH 7.2-9.0).[][3] At lower pH, the primary amines are protonated (-NH₃⁺) and thus non-nucleophilic, significantly slowing down the reaction. Conversely, at higher pH, the competing hydrolysis of the NHS ester becomes more prominent, which can reduce the labeling efficiency.[][4]

Quantitative Data

Photophysical Properties of AMCA-X

| Property | Value | Reference |

| Maximum Excitation (Ex) | 354 nm | [3] |

| Maximum Emission (Em) | 442 nm | [3] |

| Extinction Coefficient (ε) of AMCA-conjugated IgG at 350 nm | 1.90 x 10⁴ M⁻¹cm⁻¹ | A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed |

| Extinction Coefficient (ε) of AMCA-conjugated IgG at 280 nm | 8.29 x 10³ M⁻¹cm⁻¹ | A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed |

| Quantum Yield (Φ) | Data for the unconjugated AMCA-X, SE is not readily available in the provided search results. The quantum yield is highly dependent on the local environment and the degree of conjugation. |

Reaction Condition Optimization

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester hydrolysis.[][3] |

| Temperature | Room Temperature (20-25°C) | Reaction can be performed at 4°C to slow down hydrolysis, but may require longer incubation times.[5] |

| Incubation Time | 1 - 2 hours | Can be extended (e.g., overnight at 4°C) for sensitive proteins.[5][6] |

| Dye:Protein Molar Ratio | 2:1 to 20:1 (Optimal for IgG: ~10:1) | The optimal ratio should be determined empirically for each protein to achieve the desired degree of substitution (DOS).[1][6] |

| Protein Concentration | 2 - 10 mg/mL | Lower concentrations can significantly reduce labeling efficiency.[3][7] |

Competing Reactions: Hydrolysis of NHS Ester

The primary competing reaction is the hydrolysis of the NHS ester, which renders the dye inactive for labeling. The rate of hydrolysis is significantly influenced by pH.

| pH | Half-life of NHS Ester |

| 7.0 | 4-5 hours at 4°C |

| 8.0 | ~1 hour at room temperature |

| 8.6 | ~10 minutes at 4°C |

Data compiled from various sources on NHS ester stability.

Experimental Protocols

General Protocol for Protein Labeling with AMCA-X, SE

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Protein of interest (in an amine-free buffer like PBS)

-

AMCA-X, SE

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution:

-

Prepare AMCA-X, SE Stock Solution:

-

Immediately before use, dissolve AMCA-X, SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL. AMCA-X, SE is moisture-sensitive.[3]

-

-

Labeling Reaction:

-

Quench Reaction (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Remove unconjugated dye by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or a spin column.[6]

-

The labeled protein will typically be in the first colored fraction to elute.

-

-

Determine Degree of Substitution (DOS):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~354 nm (for AMCA-X).

-

Calculate the DOS using the Beer-Lambert law and the extinction coefficients for the protein and the dye at these wavelengths. For effective labeling, the DOS should typically fall within 2-6 moles of AMCA-X per mole of protein.[6]

-

-

Storage:

-

Store the labeled protein at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage, protected from light.[6]

-

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Low protein concentration- Presence of primary amines in the buffer- Hydrolysis of AMCA-X, SE- Incorrect pH | - Concentrate the protein to >2 mg/mL.[7]- Dialyze the protein against an amine-free buffer (e.g., PBS).[7]- Prepare fresh AMCA-X, SE solution immediately before use.[6]- Ensure the reaction buffer is at the optimal pH (8.3-8.5).[3] |

| Protein Precipitation | Over-labeling of the protein | - Reduce the dye:protein molar ratio.- Decrease the reaction time. |

| Low Fluorescence Signal | - Low DOS- Quenching of the fluorophore | - Optimize the labeling reaction to increase the DOS.- Ensure the purification step effectively removes all free dye. |

| High Background Staining (in imaging) | Presence of free, unconjugated dye | Improve the purification of the labeled protein to remove all traces of free dye. |

Visualizations (Graphviz DOT Language)

Mechanism of Amine Labeling

Caption: Mechanism of AMCA-X, SE amine labeling and competing hydrolysis.

Experimental Workflow: Antibody Labeling and Immunofluorescence

Caption: Workflow for antibody labeling and immunofluorescence.

References

- 1. eurogentec.com [eurogentec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Excitation and emission spectra of AMCA-X SE dye.

An In-depth Technical Guide to AMCA-X SE Dye: Excitation, Emission, and Experimental Protocols

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is paramount for the success of a wide range of biological assays. AMCA-X, SE (7-amino-4-methylcoumarin-3-acetic acid, succinimidyl ester) is an amine-reactive fluorescent dye prized for its bright blue emission, high photostability, and pH-insensitivity, making it a valuable tool for labeling proteins, peptides, and oligonucleotides.[1] This guide provides a comprehensive overview of its spectral properties and detailed protocols for its application.

Core Photophysical and Chemical Properties

AMCA-X, SE is a derivative of coumarin that features an N-hydroxysuccinimide (NHS) ester functional group.[2][3] This group readily reacts with primary aliphatic amines, such as the side chain of lysine residues on proteins, to form a stable, covalent amide bond.[2][3][4] This reaction is most efficient under slightly basic conditions (pH 8.0-9.0). The resulting conjugate emits a vibrant blue fluorescence when excited by ultraviolet (UV) light.[5]

Data Presentation: Spectroscopic and Physical Data

The key quantitative parameters for this compound are summarized in the table below. These values are essential for configuring instrumentation such as fluorescence microscopes and spectrophotometers for optimal signal detection.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~350 - 354 nm | [2][6] |

| Emission Maximum (λem) | ~442 - 450 nm | [2][6] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | [2][3] |

| Target Functional Group | Primary Amines (-NH2) | [2][3] |

| Fluorescence Color | Blue | [2][5] |

| Extinction Coefficient (ε) | ~19,000 cm-1M-1 (at ~350 nm) | [7] |

Principles of Fluorescence: Excitation and Emission

The fluorescence of AMCA-X is governed by the absorption of a photon (excitation), which elevates an electron to a higher energy state, followed by the release of a photon (emission) as the electron returns to its ground state. The emitted photon is always of a lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Experimental Protocols: Protein Labeling with this compound

The following protocol provides a standard methodology for covalently labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Protein and Buffer Preparation

Successful labeling is critically dependent on the purity of the protein and the composition of the buffer.

-

Protein Concentration: For optimal labeling efficiency, the protein concentration should be between 2-10 mg/mL.[2][3] Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[2]

-

Buffer Selection: The buffer must be free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[3] Recommended buffers include 0.1 M sodium bicarbonate (pH 8.3-8.5) or 0.05 M sodium borate (pH 8.5).[2][3][4]

-

Buffer Exchange: If the protein is in an incompatible buffer, a buffer exchange must be performed via dialysis or gel filtration prior to labeling.[3]

Preparation of this compound Stock Solution

The NHS ester moiety is sensitive to moisture. Care must be taken to prevent hydrolysis.

-

Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[3]

-

Reconstitution: Prepare the dye stock solution immediately before use by dissolving the dye in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8] A typical stock concentration is 10 mg/mL or 10 mM.[2][4] Do not store the dye in solution for extended periods.[3]

Conjugation Reaction

The molar ratio of dye to protein is a key parameter for controlling the degree of labeling (DOL).

-

Molar Ratio Calculation: For a protein concentration of 2-5 mg/mL, a 10-fold molar excess of dye is a good starting point.[3] This ratio may be increased to 15-fold for more dilute protein solutions or decreased to 8-fold for more concentrated solutions.[3]

-

Reaction: Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing. Avoid vigorous mixing that could denature the protein.[2]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][3]

Purification of the Labeled Protein

It is essential to remove any unreacted, free dye from the final conjugate.

-

Method: The labeled protein can be separated from the free dye using gel filtration (e.g., a Sephadex G-25 column), spin desalting columns, or extensive dialysis.[3][4]

-

Storage: The purified, labeled protein should be stored protected from light. For short-term storage, 4°C is suitable. For long-term storage, aliquot the conjugate and store at -20°C to avoid repeated freeze-thaw cycles.[3]

Application in Signaling Pathway Analysis

Fluorescently labeled proteins are instrumental in visualizing and quantifying molecular events within complex biological systems, such as signal transduction pathways. A protein of interest involved in a signaling cascade can be labeled with AMCA-X and introduced into cells or cell lysates. Its localization, interaction with other proteins (via techniques like FRET), or changes in its concentration can then be monitored using fluorescence microscopy or spectroscopy.

References

- 1. AMCA, succinimidyl ester | AAT Bioquest [aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. biotium.com [biotium.com]

- 5. mybiosource.com [mybiosource.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

Unveiling the "X" Factor: A Technical Guide to AMCA-X SE

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the technical intricacies of AMCA-X SE (6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester), a widely utilized blue fluorescent dye. We will delve into its core properties, the critical role of its "X" spacer, and provide detailed protocols for its application in labeling biomolecules.

Core Properties and the Significance of the "X" Spacer

This compound is an amine-reactive fluorophore characterized by its UV-excitability and vibrant blue emission.[1][2][3] The "SE" (succinimidyl ester) functional group allows for the straightforward and stable conjugation of the dye to primary amines on biomolecules, such as the lysine residues in proteins and antibodies, forming a durable amide bond.[4][5][6]

A key feature of this molecule is the "X" spacer, a seven-atom aminohexanoyl chain that separates the fluorescent coumarin core from the reactive succinimidyl ester.[7][8] This spacer is instrumental in enhancing the performance of the dye by:

-

Minimizing Quenching: The spacer physically distances the fluorophore from the biomolecule to which it is attached, reducing the potential for fluorescence quenching that can occur upon conjugation.[5][7][8]

-

Improving Accessibility: The extended linker makes the fluorophore more accessible to secondary detection reagents, which can be crucial in multi-step detection assays.[5][7][8]

Quantitative Data Summary

For ease of comparison and experimental planning, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 443.45 g/mol | [1][2] |

| Molecular Formula | C₂₂H₂₅N₃O₇ | [1][2] |

| Maximum Excitation (λex) | 353 - 354 nm (in Methanol) | [1][4] |

| Maximum Emission (λem) | 442 nm (in Methanol) | [1][4] |

| Extinction Coefficient (ε) | 19,000 M⁻¹cm⁻¹ (at 353 nm) | [5] |

| Appearance | White to light yellow solid/powder | [1][9] |

| Solubility | Soluble in DMSO or DMF | [1][9] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in protein labeling applications.

Required Materials

-

This compound

-

Protein or antibody to be labeled (at 2-10 mg/mL for optimal results)[4]

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5 ± 0.5.[4] Alternatively, 0.05 M sodium borate buffer (pH 8.5) or 0.1 M sodium phosphate buffer (pH 7.2-7.5) can be used.[6] Note: Buffers containing primary amines (e.g., Tris or glycine) are incompatible as they will compete for reaction with the dye.[4][6]

-

Anhydrous DMSO or DMF

-

Purification column (e.g., gel filtration) for separating labeled protein from free dye.

-

Storage Buffer: PBS or other suitable buffer, potentially with a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.01% sodium azide).

Labeling Protocol for IgG Antibodies

This protocol is optimized for labeling Immunoglobulin G (IgG) antibodies and assumes a starting concentration of 2 mg/mL. The recommended molar ratio of this compound to protein is approximately 10:1.[4]

1. Preparation of this compound Stock Solution:

- Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]

- Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF.[4] For example, add 20 µL of DMSO to one vial containing this compound to achieve a 10 mg/mL solution (approximately 22.5 mM). This solution should be prepared fresh for each labeling reaction.

2. Preparation of the Protein:

- Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[4] If necessary, perform a buffer exchange.

- Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate if needed.[4]

3. Conjugation Reaction:

- Slowly add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently vortexing.[4]

- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]

4. Purification of the Labeled Protein:

- Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column.

- The first colored band to elute will be the this compound-labeled protein. The slower-moving band contains the unconjugated dye. Collect the faster-running band.

5. Determination of Degree of Substitution (DOS):

- The DOS, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~347 nm (for AMCA-X).

- The degree of substitution should ideally fall between 2 and 6 moles of AMCA-X per mole of protein for effective labeling.

6. Storage:

- Store the labeled protein at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage, protected from light.[6] The recommended storage concentration is > 0.5 mg/mL.

Visualizing Key Processes

To further elucidate the application of this compound, the following diagrams illustrate the core reaction, a typical experimental workflow, and a logical representation of the "X" spacer's function.

Caption: Reaction of this compound with a primary amine to form a stable amide bond.

Caption: A typical workflow for labeling antibodies with this compound.

Caption: Logical diagram illustrating the functional benefits of the "X" spacer.

References

- 1. thomassci.com [thomassci.com]

- 2. biotium.com [biotium.com]

- 3. AMCA-X N-succinimidyl ester - CAS-Number 216309-02-3 - Order from Chemodex [chemodex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. interchim.fr [interchim.fr]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. AMCA-X, SE [6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, SE] - 10 mg [anaspec.com]

- 8. AMCA-X, SE [6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, SE] - 10 mg, 10 mg | Labscoop [labscoop.com]

- 9. adipogen.com [adipogen.com]

AMCA-X SE: A Technical Guide to Labeling Primary Amines on Proteins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMCA-X SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester), a popular blue fluorescent dye used for the covalent labeling of primary amines in proteins and other biomolecules. This document details the core principles of the labeling chemistry, experimental protocols, and data analysis, serving as a valuable resource for researchers in various fields, including immunofluorescent staining, fluorescence in situ hybridization (FISH), and flow cytometry.[1]

Core Principles

This compound is a derivative of aminomethylcoumarin acetic acid (AMCA) that has been activated with a succinimidyl ester (SE) functional group. This SE group exhibits high reactivity and selectivity towards aliphatic amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[1][2] The reaction, which occurs under mild alkaline conditions, results in the formation of a stable amide bond, effectively and permanently attaching the fluorescent dye to the protein.[2][3]

A key feature of this compound is the presence of a seven-atom aminohexanoyl spacer, designated as the "X" spacer, which separates the fluorophore from the reactive succinimidyl ester group.[1][4] This spacer is designed to minimize potential quenching of the fluorescent signal that can occur when the dye is in close proximity to the protein surface.[1][4] Additionally, the spacer can make the conjugated dye more accessible to secondary detection reagents.[1]

The chemical reaction between this compound and a primary amine on a protein is illustrated below:

References

AMCA-X SE: A Technical Guide to its Core Applications in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA-X SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester) is a blue fluorescent dye widely utilized in biological research for the fluorescent labeling of biomolecules.[1] As a derivative of aminomethylcoumarin acetic acid (AMCA), it exhibits bright blue fluorescence that is readily detectable by fluorescence microscopy.[2][3] This guide provides an in-depth overview of the fundamental applications of this compound, focusing on its utility in fluorescence microscopy, detailed experimental protocols, and key technical data. Its stable fluorescence and reactivity with primary amines make it a valuable tool for conjugating to proteins, antibodies, peptides, and oligonucleotides, enabling the visualization and tracking of these molecules in cellular and molecular biology studies.[1][4]

Chemical and Spectral Properties

This compound is an amine-reactive fluorescent probe.[5] The succinimidyl ester (SE) moiety readily reacts with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins, to form a stable carboxamide bond.[6] A key feature of this compound is the seven-atom aminohexanoyl spacer, known as the 'X' spacer, which separates the fluorophore from the reactive group.[1] This spacer helps to minimize potential quenching of the fluorescent signal that can occur upon conjugation to a biomolecule.[1]

Key Specifications

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~353-354 nm | [2][4][5] |

| Emission Maximum (λem) | ~442 nm | [2][4][5] |

| Molecular Weight | 443.46 g/mol | [2][5] |

| Extinction Coefficient (ε) | 19,000 M⁻¹cm⁻¹ at 353 nm | [2] |

| Recommended Excitation | UV light (~350 nm), Mercury lamps, Argon laser | [2] |

| Solubility | DMSO, DMF | [2][5] |

Core Application: Labeling of Proteins and Antibodies

The primary application of this compound is the covalent labeling of proteins, particularly antibodies, for use in immunofluorescence-based assays such as immunofluorescent staining, fluorescence in situ hybridization (FISH), and flow cytometry.[2] The resulting fluorescently-labeled proteins can be used to visualize their localization and dynamics within cells and tissues.

Experimental Workflow: Protein Conjugation

The general workflow for labeling a protein with this compound involves preparing the protein and dye, running the conjugation reaction, and purifying the resulting conjugate.

References

- 1. AMCA-X, SE [6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, SE] - 10 mg, 10 mg | Labscoop [labscoop.com]

- 2. interchim.fr [interchim.fr]

- 3. optolongfilter.com [optolongfilter.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. thomassci.com [thomassci.com]

- 6. resources.tocris.com [resources.tocris.com]

AMCA-X SE: A Technical Guide to Quantum Yield and Brightness for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the core photophysical properties of AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester, with an aminohexanoyl spacer "X"), a widely used blue fluorescent dye for labeling biomolecules. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling in their work.

Core Photophysical Properties of this compound

This compound is a derivative of 7-amino-4-methylcoumarin, a class of fluorophores known for its bright blue fluorescence. The succinimidyl ester (SE) group allows for covalent conjugation to primary amines on proteins, peptides, and other biomolecules. The "X" spacer, an aminohexanoyl group, is incorporated to minimize potential quenching effects upon conjugation.

Quantitative Data Summary

| Property | Value | Notes |

| Excitation Maximum (λex) | ~348 - 354 nm | In methanol or aqueous buffer.[2][3] |

| Emission Maximum (λem) | ~435 - 442 nm | In methanol or aqueous buffer.[2][3] |

| Molar Extinction Coefficient (ε) | ~17,400 L⋅mol⁻¹⋅cm⁻¹ | For AMCA Acid.[2] |

| Fluorescence Quantum Yield (Φ) | ~0.91 | For AMCA azide and AMCA acid.[2][3] |

| Calculated Brightness (ε × Φ) | ~15,834 | A relative measure of fluorescence intensity. |

Note: The quantum yield and extinction coefficient can be influenced by the local environment, including solvent polarity and conjugation to a biomolecule. The values presented here are for the unconjugated dye and serve as a robust reference.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound.[4] This protocol outlines the steps for measuring the quantum yield of a sample (e.g., this compound) relative to a well-characterized standard with a known quantum yield, such as quinine sulfate.

Materials and Equipment

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

This compound (or the fluorophore of interest)

-

Quinine sulfate (fluorescence standard)

-

0.1 N Sulfuric acid (for quinine sulfate)

-

Appropriate solvent for the sample (e.g., ethanol or PBS)

Procedure

-

Preparation of Standard and Sample Solutions:

-

Prepare a stock solution of the quinine sulfate standard in 0.1 N H₂SO₄.

-

Prepare a stock solution of the this compound sample in a suitable solvent.

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to work in the optically dilute regime to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength. The excitation wavelength for the sample and standard should ideally be the same. If they differ, a correction for the lamp intensity and detector response at each wavelength will be necessary.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each measurement.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

Determine the slope of the linear fit for each plot.

-

-

Quantum Yield Calculation:

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

Where:

-

Φ_standard is the known quantum yield of the standard (e.g., 0.54 for quinine sulfate in 0.1 N H₂SO₄).

-

Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively.

-

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the fluorescence quantum yield using the comparative method.

References

The Versatility of Coumarin-Based Dyes: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the multifaceted utility of coumarin-based dyes in scientific research. Renowned for their robust fluorescent properties, significant Stokes shifts, and high quantum yields, these compounds have become indispensable tools in various fields, from cellular imaging to drug discovery. Their structural flexibility allows for the synthesis of a vast array of derivatives, each tailored for specific applications. This document provides a comprehensive overview of their applications, quantitative photophysical properties, and detailed experimental protocols for their use.

Core Applications in Research

Coumarin derivatives are prized for their excellent biocompatibility and strong, stable fluorescence, making them ideal for a multitude of research applications.[1] Their utility spans across several key areas:

-

Fluorescent Chemosensors: Coumarin-based probes are extensively designed to detect a variety of analytes with high sensitivity and selectivity. This includes the detection of metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), as well as biologically significant molecules like thiols (e.g., cysteine, glutathione), reactive oxygen species (ROS), and nitric oxide (NO).[1][2][3] The sensing mechanism often involves fluorescence quenching or enhancement upon binding to the target analyte.[1]

-

Biological Imaging: The inherent fluorescence of coumarins makes them excellent candidates for live-cell imaging.[4] Specific derivatives have been developed to target and visualize subcellular organelles, including the endoplasmic reticulum, mitochondria, and lipid droplets.[5][6] Their ability to permeate cell membranes and their low cytotoxicity further enhance their suitability for studying cellular dynamics in real-time.[6][7]

-

Drug Discovery and Development: The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8] They serve as valuable lead compounds for the development of new therapeutic agents.

-

Photodynamic Therapy (PDT): Certain coumarin derivatives can act as photosensitizers, generating cytotoxic reactive oxygen species upon light activation. This property is harnessed in photodynamic therapy for the targeted destruction of cancer cells.

-

Laser Dyes and Organic Electronics: Due to their high fluorescence quantum yields and photostability, coumarin dyes are widely used in dye lasers and as components in organic light-emitting diodes (OLEDs).[9]

Quantitative Photophysical Data

The selection of a suitable coumarin dye for a specific application hinges on its photophysical properties. The following table summarizes key data for several commonly used coumarin derivatives.

| Dye/Probe Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Target/Application | Reference(s) |

| Coumarin 1 | 375 | 456 | 0.73 (in ethanol) | General fluorescent label | [10][11] |

| Coumarin 2 | 365 | 470 | - | General fluorescent label | [10] |

| Coumarin 153 | 424 | 537 | 0.42 (in methanol) | Solvatochromic probe | [12] |

| 7-Hydroxy-4-methylcoumarin | - | - | - | Synthesis precursor, pH indicator | [13] |

| Coumarin-based ER Probes | 400 | 435-525 (in methanol) | 0.60 | Endoplasmic Reticulum Imaging | [6] |

| 3-Nitrocoumarin Derivative | ~365 | ~450 | - | Thiol detection | [14] |

| Coumarin-based Zn²⁺ Probe | - | - | ~0.30 (upon Zn²⁺ binding) | Zinc ion sensing | [15] |

| DHP-4 (for NO detection) | - | - | - | Nitric oxide imaging | [16] |

| ROS-AHC (for ONOO⁻/thiols) | - | - | - | Peroxynitrite and thiol detection | [17] |

Note: "-" indicates data not specified in the cited sources. Quantum yields are solvent-dependent.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and application of coumarin-based dyes in research.

Synthesis of Coumarin Derivatives

Two of the most common methods for synthesizing the coumarin scaffold are the Pechmann and Knoevenagel condensations.

1. Pechmann Condensation for 7-Hydroxy-4-Methylcoumarin

This method synthesizes coumarins from a phenol and a β-ketoester under acidic conditions.[18]

-

Reagents:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (or other acid catalyst like Amberlyst-15)[13]

-

Ethanol (for recrystallization)

-

Ice-cold water

-

-

Procedure:

-

In a flask, combine resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol).[13]

-

Carefully add the acid catalyst (e.g., 10 mol% Amberlyst-15 or a suitable amount of concentrated H₂SO₄) to the mixture.[13] For concentrated sulfuric acid, the mixture of resorcinol and ethyl acetoacetate is typically added dropwise to chilled sulfuric acid while maintaining a low temperature (below 10-20°C).[19]

-

Heat the reaction mixture in an oil bath at a specified temperature (e.g., 110°C for Amberlyst-15) for the required duration (can range from minutes to hours depending on the catalyst and temperature).[13][20]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[19]

-

Collect the precipitate by vacuum filtration and wash it with cold water.[19]

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 7-hydroxy-4-methylcoumarin.[19]

-

2. Knoevenagel Condensation for Coumarin Synthesis

This reaction involves the condensation of an o-hydroxybenzaldehyde with an active methylene compound in the presence of a weak base.[21]

-

Reagents:

-

Procedure:

-

Combine the o-hydroxybenzaldehyde (e.g., 100 mmol), the active methylene compound (e.g., 110 mmol), and the base catalyst (e.g., piperidine, 2.4 mmol) in a reaction vessel.[23]

-

The reaction can be performed under solvent-free conditions, often accelerated by microwave irradiation for a few minutes.[23]

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure coumarin derivative.[23]

-

Live-Cell Imaging with Coumarin-Based Probes

This general protocol can be adapted for various coumarin probes targeting different cellular components or analytes.

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Glass-bottom imaging dishes or chamber slides

-

Coumarin probe stock solution (typically 1-10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fluorescence microscope with appropriate filter sets

-

-

Procedure:

-

Cell Seeding: The day before imaging, seed cells onto glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.[1]

-

Probe Preparation: Prepare a working solution of the coumarin probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium to the final desired concentration (typically ranging from 200 nM to 25 µM).[1]

-

Probe Loading: Remove the existing medium from the cells and replace it with the probe-containing medium.[1]

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator. Optimal incubation time and probe concentration should be determined empirically for each cell line and probe.[14]

-

Washing: Aspirate the probe-containing medium and gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess, non-internalized probe.[1]

-

Imaging: Add fresh pre-warmed medium or a suitable imaging buffer to the cells and immediately image using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific coumarin dye.[1]

-

Specific Protocol: Staining Mitochondria

This protocol is a general guideline for using mitochondria-targeting dyes, which can include specific coumarin derivatives.

-

Procedure:

-

Prepare a stock solution of the mitochondria-targeting coumarin probe in high-quality, anhydrous DMSO (e.g., 1 mM). Store at -20°C.[24]

-

Grow adherent cells on coverslips or in imaging dishes. For suspension cells, prepare a single-cell suspension.

-

Prepare the final staining solution by diluting the stock solution in pre-warmed (37°C) complete medium or buffer to the desired final concentration.

-

For adherent cells, remove the medium and add the staining solution. For suspension cells, centrifuge, remove the supernatant, and resuspend in the staining solution.[24]

-

Incubate the cells in the dark for 15-45 minutes under normal growth conditions.[24]

-

Remove the staining solution (for adherent cells by aspiration, for suspension cells by centrifugation and aspiration) and replace it with fresh, pre-warmed medium or buffer.[24]

-

Image the cells using a fluorescence microscope with the appropriate filter set.

-

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways involving coumarin-based dyes.

References

- 1. benchchem.com [benchchem.com]

- 2. A coumarin-based fluorescent probe for sequential recognition of zinc ion and nitric oxide, and its applications in real water sample, fluorescence anti-counterfeiting and bioimaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ac1.hhu.de [ac1.hhu.de]

- 5. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans [pubmed.ncbi.nlm.nih.gov]

- 6. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

- 8. benchchem.com [benchchem.com]

- 9. Coumarin/fluorescein-fused fluorescent dyes for rapidly monitoring mitochondrial pH changes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]

- 11. omlc.org [omlc.org]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Dihydropyridine-coumarin-based fluorescent probe for imaging nitric oxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. article.sapub.org [article.sapub.org]

- 23. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 24. Окрашивание живых клеток с помощью митохондриальных красителей LumiTracker® Mito [ru.lumiprobe.com]

A Technical Guide to Peptide Tagging with AMCA-X SE: A Preliminary Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary investigation of AMCA-X SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester) for the fluorescent labeling of peptides. This compound is a blue fluorescent dye that has found utility in the tagging of various biomolecules.[1][2] This document outlines the core chemical principles, detailed experimental protocols for peptide conjugation, and methods for the characterization of the resulting labeled peptides. Furthermore, it explores the applications of this compound-tagged peptides in contemporary research, particularly in the fields of proteomics and drug development, with a focus on cellular imaging and interaction studies. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are illustrated with diagrams to facilitate comprehension.

Introduction to this compound

This compound is a derivative of aminomethylcoumarin (AMCA) that serves as a popular blue fluorescent probe.[2] The key features of this compound include its excitation by ultraviolet (UV) light and subsequent emission of blue fluorescence, making it a valuable tool for multicolor fluorescence applications.[3][4] The molecule is composed of a coumarin fluorophore, a seven-atom aminohexanoyl spacer ('X'), and a succinimidyl ester (SE) reactive group.[2] The 'X' spacer is designed to minimize quenching effects that can occur upon conjugation to a biomolecule.[2] The succinimidyl ester provides a mechanism for covalent attachment to primary amino groups, such as the N-terminus of a peptide or the side chain of a lysine residue, forming a stable amide bond.[1]

Chemical Properties and Spectral Data

The fundamental properties of this compound are summarized in the table below. It is important to note that while the excitation and emission maxima are known, the fluorescence quantum yield and the precise labeling efficiency can vary depending on the specific peptide sequence and the reaction conditions.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 353-354 nm | [1][2] |

| Maximum Emission Wavelength (λem) | 442 nm | [1][2] |

| Molecular Formula | C22H25N3O7 | [2] |

| Molecular Weight | 443.5 g/mol | [2] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1] |

| Target Functional Group | Primary amines (-NH2) | [1] |

| Solubility | Soluble in DMSO or DMF |

The Chemistry of Peptide Tagging with this compound

The conjugation of this compound to a peptide is a nucleophilic acyl substitution reaction. The primary amine of the peptide acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient at a slightly basic pH, which ensures that the primary amino groups of the peptide are deprotonated and thus more nucleophilic.

Experimental Protocols

The following protocols provide a detailed methodology for the labeling of peptides with this compound and the subsequent purification and characterization of the conjugate.

Materials

-

Peptide of interest (with at least one primary amine)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

-

Mass spectrometer

-

Fluorometer

Optimized Peptide Labeling Protocol

Conventional methods for labeling peptides with amine-reactive dyes can sometimes result in low yields. An optimized strategy involves the use of pentafluorophenyl (PFP) esters, which have been shown to be highly efficient for labeling primary amines on peptides. However, as AMCA-X is most commonly supplied as an SE ester, this protocol focuses on maximizing the efficiency of this reagent.

-

Peptide Preparation : Dissolve the peptide in the Labeling Buffer at a concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine).

-

This compound Preparation : Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

Conjugation Reaction : Add a 5 to 10-fold molar excess of the this compound stock solution to the peptide solution. The optimal ratio may need to be determined empirically for each peptide.

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can improve efficiency.

-

Quenching : Add a small volume of Quenching Buffer to the reaction mixture to quench any unreacted this compound. Incubate for an additional 30 minutes at room temperature.

-

Purification : Purify the this compound-labeled peptide from the reaction mixture using RP-HPLC. Monitor the elution profile using both UV absorbance (at 214 nm for the peptide backbone and ~350 nm for the AMCA-X moiety) and fluorescence detection (excitation at ~350 nm, emission at ~440 nm).

-

Characterization :

-

Mass Spectrometry : Confirm the successful conjugation and determine the degree of labeling by analyzing the purified product by mass spectrometry.

-

Fluorometry : Measure the fluorescence spectrum of the purified conjugate to confirm the expected excitation and emission maxima.

-

Concentration Determination : Determine the concentration of the labeled peptide using UV-Vis spectrophotometry, measuring the absorbance at 280 nm (if the peptide contains Trp or Tyr) and at the absorbance maximum of AMCA-X (~350 nm).

-

Applications in Research and Drug Development

This compound-labeled peptides are valuable tools in various research and drug development applications. Their fluorescence allows for sensitive detection and quantification in a variety of assays.

Cellular Imaging and Localization Studies

Fluorescently labeled peptides can be used to visualize their uptake and distribution within cells. For example, a peptide designed to target a specific cellular receptor can be tagged with this compound to monitor its binding and internalization using fluorescence microscopy.

Fluorescence Resonance Energy Transfer (FRET) Assays

In FRET, energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. AMCA-X, with its blue emission, can serve as a donor in FRET pairs with green or yellow fluorescent acceptors. This can be used to study peptide-protein interactions or conformational changes in a peptide.

Probing Signaling Pathways

Labeled peptides can be used as probes to investigate cellular signaling pathways. For instance, a peptide that mimics a ligand for a G-protein coupled receptor (GPCR) can be labeled to study receptor activation and downstream signaling events. One such pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) by phospholipase C (PLC). A fluorescently labeled peptide probe could be used to monitor the dynamics of PIP2 at the plasma membrane during GPCR activation.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AMCA-X, SE [6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, SE] - 10 mg [eurogentec.com]

- 3. biotium.com [biotium.com]

- 4. mybiosource.com [mybiosource.com]

- 5. A cell-permeable fluorescent probe reveals temporally diverse PI(4,5)P2 dynamics evoked by distinct GPCR agonists in neurons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AMCA-X SE Antibody Labeling

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for labeling antibodies with AMCA-X SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester). This protocol details the necessary steps from antibody preparation to the final characterization of the conjugate.

Introduction

This compound is a popular blue fluorescent dye used for covalently labeling proteins, particularly antibodies. The succinimidyl ester (SE) moiety reacts efficiently with primary amine groups (such as the side chain of lysine residues) on the antibody to form a stable amide bond.[1] The "X" in AMCA-X refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group.[1] This spacer helps to reduce potential quenching of the fluorophore upon conjugation and can improve its accessibility for detection.[1] AMCA-X labeled antibodies are utilized in a variety of applications, including immunofluorescent staining, flow cytometry, fluorescence in situ hybridization (FISH), and western blotting.[2]

Chemical Reaction

The labeling reaction involves the nucleophilic attack of a primary amine from the antibody on the succinimidyl ester of AMCA-X, leading to the formation of a stable carboxamide bond and the release of N-hydroxysuccinimide (NHS).

Caption: Chemical reaction between an antibody's primary amine and this compound.

Experimental Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. For other proteins or different amounts, adjustments to the dye-to-protein molar ratio may be necessary.

Antibody Preparation

It is crucial to start with a purified antibody solution. The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 6.5 and 8.5. Contaminating proteins like BSA and amine-containing buffers such as Tris or glycine will interfere with the labeling reaction and must be removed, for instance, by dialysis.[3] The recommended antibody concentration is between 2-10 mg/mL.

Reagent Preparation

-

This compound Solution: Dissolve one vial of this compound in 10-20 µL of anhydrous dimethyl sulfoxide (DMSO).[1] This will yield a stock solution of the dye.

-

Reaction Buffer: A reaction buffer (e.g., 1M sodium bicarbonate) is typically added to the antibody solution to adjust the pH to an optimal range of 8.0-8.5 for the labeling reaction. Add the reaction buffer at a 1/10th volume ratio to your antibody solution.[1]

Labeling Reaction

-

Calculate Dye Amount: The optimal dye-to-protein molar ratio for IgG labeling is typically around 10:1. For proteins other than IgG, this ratio may need to be optimized and can range from 2:1 to 20:1.

-

Reaction Incubation: Add the calculated volume of the this compound stock solution to the antibody solution. Mix gently and incubate for 15 minutes at room temperature, protected from light.[1]

Purification of the Conjugate

After the incubation, it is necessary to remove the unreacted, free this compound from the labeled antibody. This is commonly achieved using size-exclusion chromatography, such as a spin column or a desalting column.[1][3]

-

Prepare the Spin Column: Resuspend the gel in the spin column by inverting it several times. Remove the top and bottom caps and place the column in a wash tube. Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[1]

-

Apply the Sample: Place the spin column into a clean collection tube. Carefully apply the reaction mixture to the center of the gel bed.[1]

-

Elute the Conjugate: Centrifuge the column at 1,000 x g for 4 minutes. The purified antibody-dye conjugate will be in the collection tube.[1]

Caption: Experimental workflow for antibody labeling with this compound.

Characterization of the Labeled Antibody

The degree of substitution (DOS), which is the average number of fluorophore molecules conjugated to each antibody molecule, needs to be determined. An effective DOS for most applications falls within the range of 2-6.[1]

-

Measure Absorbance: Dilute a small amount of the purified conjugate in PBS and measure the absorbance at 280 nm (A280) for the protein and 347 nm (A347) for AMCA-X.[1]

-

Calculate Degree of Substitution (DOS): The DOS can be calculated using the following formula:

-

Protein Concentration (M) = [A280 - (A347 x CF)] / ε_protein

-

Where:

-

A280 and A347 are the absorbance values.

-

CF is the correction factor (A280 of the dye / A347 of the dye). For AMCA-X, this is approximately 0.19.

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

-

-

-

Dye Concentration (M) = A347 / ε_dye

-

Where:

-

ε_dye is the molar extinction coefficient of AMCA-X at 347 nm (~25,000 M⁻¹cm⁻¹).

-

-

-

DOS = Dye Concentration (M) / Protein Concentration (M)

-

Data Summary

| Parameter | Recommended Value | Reference |

| Antibody Purity | >90%, preferably >95% | [3] |

| Antibody Concentration | 2-10 mg/mL | |

| Buffer Conditions | Amine-free (e.g., PBS), pH 6.5-8.5 | |

| Dye:Protein Molar Ratio | 2:1 to 20:1 (10:1 for IgG) | |

| Reaction Time | 15 minutes | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Purification Method | Spin or Desalting Column | [1][3] |

| Optimal Degree of Substitution (DOS) | 2-6 | [1] |

Storage and Stability

Store the labeled antibody at 2-8°C, protected from light.[2] For long-term storage, it is recommended to add a stabilizing protein like BSA (at 1-10 mg/mL) if the conjugate concentration is less than 1 mg/mL and a preservative such as 0.01% sodium azide.[1] The conjugate can be aliquoted and stored at -20°C for extended periods.[1][2] It is advisable to centrifuge the conjugate solution before use to remove any aggregates that may have formed during storage.[2]

References

AMCA-X SE Labeling: Application Notes and Protocols for Optimal Conjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed recommendations and protocols for the covalent labeling of proteins and other amine-containing molecules with Aminomethylcoumarin Acetate, Succinimidyl Ester (AMCA-X SE). Adherence to these guidelines is critical for achieving optimal conjugation efficiency and ensuring the integrity of the final labeled product.

This compound is a popular blue fluorescent dye containing a succinimidyl ester (SE) reactive group.[1] This group readily reacts with primary aliphatic amines, such as the side chain of lysine residues in proteins, to form a stable, covalent carboxamide bond.[2] The "X" in AMCA-X refers to a seven-atom aminohexanoyl spacer, which separates the fluorophore from the target molecule. This spacer helps to reduce potential quenching of the fluorescent signal that can occur upon conjugation.[1]

Key Parameters for this compound Labeling

Successful labeling with this compound is highly dependent on several key reaction parameters, including buffer pH, buffer composition, protein concentration, and the molar ratio of dye to protein. The following table summarizes the recommended ranges for these critical variables.

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 9.5 | The reaction of succinimidyl esters with amines is strongly pH-dependent. Optimal reactivity occurs with non-protonated aliphatic amine groups. While labeling can occur at pH 7.2, efficiency increases at higher pH. A common starting point is pH 8.3-8.5.[2][3][4] |

| Labeling Buffer | Phosphate, Carbonate, Bicarbonate, Borate, or MOPS | Buffers must be free of primary amines (e.g., Tris, glycine) and ammonium salts, as these will compete with the target molecule for the dye.[2][3] If the protein is in an incompatible buffer, dialysis or buffer exchange is required.[2] |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to greater labeling efficiency. Concentrations below 2 mg/mL may result in significantly reduced efficiency.[1][2][3] If the protein solution is too dilute, it should be concentrated.[1] |

| This compound Stock Solution | 2 mM - 22.5 mM in anhydrous DMSO or DMF | The dye is moisture-sensitive and should be dissolved in a high-quality, anhydrous solvent immediately before use.[1][2][3] Do not store the dye in an aqueous solution.[2] |

| Dye:Protein Molar Ratio | 2:1 to 20:1 | The optimal ratio depends on the protein and its concentration. A 10:1 ratio is a common starting point for antibodies (IgG).[1] For lower protein concentrations (<2 mg/mL), a higher molar excess (e.g., 15:1) may be necessary.[2] |

| Reaction Time | 15 minutes to 2 hours | A typical reaction time is 1 hour at room temperature.[2] Some protocols suggest shorter times of 15 minutes with shaking.[1] |

| Reaction Temperature | Room Temperature (18-25°C) | Reactions are typically carried out at room temperature.[1][5] For unstable proteins, the reaction can be performed at 4°C, but may require a longer incubation time.[6] |

| Degree of Labeling (DOL) | 2 - 6 moles of dye per mole of protein | For effective labeling, the final conjugate should ideally have a DOL in this range. The DOL can be determined spectrophotometrically. |

Signaling Pathway and Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the succinimidyl ester of AMCA-X, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

Caption: Reaction mechanism of this compound with a protein's primary amine.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling an antibody (e.g., IgG) with this compound. Optimization may be required for other proteins.

1. Preparation of Protein Solution

1.1. The protein must be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, phosphate, or borate). If the buffer contains primary amines like Tris or glycine, the protein must be purified by dialysis or buffer exchange against a suitable labeling buffer.[2]

1.2. Adjust the protein concentration to 2-10 mg/mL in the chosen labeling buffer.

1.3. Add 1/10th volume of a 1 M sodium bicarbonate solution to the protein solution to raise the pH to ~8.3-8.5.[7][8] For example, add 50 µL of 1 M sodium bicarbonate to 0.5 mL of the protein solution.

2. Preparation of this compound Stock Solution

2.1. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

2.2. Prepare a 10 mg/mL or ~20 mM stock solution of this compound by dissolving the contents of one vial in anhydrous DMSO. For example, add 20 µL of DMSO to a vial of this compound to get a 22.5 mM solution.

2.3. Vortex the vial until the dye is completely dissolved.[1] This dye solution should be prepared fresh for each conjugation reaction as its reactivity decreases over time.[1]

3. Conjugation Reaction

3.1. Calculate the required volume of the this compound stock solution to achieve the desired dye:protein molar ratio (e.g., 10:1 for IgG).

3.2. Add the calculated volume of the dye solution to the protein solution while gently vortexing.

3.3. Incubate the reaction for 1 hour at room temperature, protected from light.[2] Some protocols suggest incubating for 15 minutes on a rotator.[1]

4. Purification of the Conjugate

4.1. After the incubation, the unreacted dye must be removed from the labeled protein. This is typically achieved using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer like PBS.[1][2]

4.2. Apply the reaction mixture to the center of the equilibrated column.

4.3. Centrifuge the column according to the manufacturer's instructions to collect the purified, labeled protein.[1] The blue-colored conjugate will elute from the column, while the smaller, unreacted dye molecules will be retained.

5. Determination of Degree of Labeling (Optional but Recommended)

5.1. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~347 nm (for AMCA-X).

5.2. Calculate the degree of labeling (DOL) using the appropriate formulas, which account for the extinction coefficients of the protein and the dye. An optimal DOL is typically between 2 and 6.

6. Storage of the Labeled Protein

6.1. Store the labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C.[2][9]

6.2. To prevent denaturation and microbial growth, a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.01% sodium azide) can be added to the final conjugate solution.[7]

Experimental Workflow

The following diagram illustrates the key steps in the this compound protein labeling procedure.

Caption: Workflow for labeling proteins with this compound.

References

- 1. eurogentec.com [eurogentec.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. ulab360.com [ulab360.com]

- 4. benchchem.com [benchchem.com]

- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 6. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Aminomethyl coumarin acetic acid: a new fluorescent labelling agent for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AMCA-X SE in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester) is a blue fluorescent dye that belongs to the family of amine-reactive probes.[1][2][3] Its succinimidyl ester functional group readily reacts with primary amines on proteins, both on the cell surface and intracellularly, to form stable covalent bonds.[1] This property makes this compound a valuable tool in flow cytometry for a variety of applications, including cell viability assessment and cell proliferation tracking.[4][5][6] This document provides detailed application notes and protocols for the effective use of this compound in flow cytometry.

Key Applications

-

Cell Viability Analysis (Live/Dead Discrimination): this compound can be used as a fixable viability dye.[6][7] In viable cells, the dye is largely excluded due to an intact cell membrane. However, in cells with compromised membranes (i.e., dead or dying cells), the dye enters the cytoplasm and reacts with intracellular proteins, resulting in a significantly brighter fluorescent signal.[6][8] This allows for the clear distinction between live and dead cell populations, which is crucial for accurate data analysis, especially after fixation and permeabilization procedures.[5][6]

-

Cell Proliferation Tracking (Dye Dilution Assay): this compound can be used to track cell division over time.[4][9] When a population of cells is labeled with this compound, the dye is distributed evenly among the cells. As the cells divide, the dye is partitioned equally between the two daughter cells.[9] Consequently, each successive generation will exhibit half the fluorescence intensity of the parent generation.[9] By analyzing the fluorescence distribution of the cell population using flow cytometry, the number of cell divisions can be quantified.[4]

Spectral Properties

A summary of the spectral properties of this compound is provided in the table below.

| Property | Wavelength (nm) |

| Maximum Excitation (Ex) | 353 - 354 |

| Maximum Emission (Em) | 442 |

Data sourced from multiple suppliers.[1][3]

Experimental Protocols

Protocol 1: Cell Viability Staining with this compound

This protocol outlines the steps for using this compound to discriminate between live and dead cells.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Cell suspension (0.5–1 x 10^6 cells/mL)[10]

-

Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)

-

Fixative (e.g., 1-4% paraformaldehyde in PBS) - Optional

-

Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin in PBS) - Optional

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound powder in anhydrous DMSO to a final concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution. Store any unused stock solution in small aliquots at -20°C, protected from light and moisture.[2][11]

-

Prepare Staining Solution: On the day of the experiment, dilute the this compound stock solution in protein-free PBS to the desired working concentration. A typical starting concentration is 1 µg/mL, but this should be optimized for the specific cell type and application.

-

Cell Preparation: Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant.[12][13] Wash the cells once with 1-2 mL of protein-free PBS.

-

Staining: Resuspend the cell pellet in the this compound staining solution. Incubate for 15-30 minutes at room temperature or 4°C, protected from light.

-

Wash: Add at least 2 volumes of flow cytometry staining buffer to the cell suspension and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step to remove any unbound dye.

-

(Optional) Fixation and Permeabilization: If intracellular staining is required, proceed with standard fixation and permeabilization protocols. The covalent binding of this compound ensures the dye is retained within the dead cells.[6][7]

-

Acquisition: Resuspend the cells in an appropriate volume of flow cytometry staining buffer and acquire the samples on a flow cytometer equipped with a UV or violet laser for excitation and a filter appropriate for detecting blue fluorescence (e.g., 450/50 nm bandpass filter).

Protocol 2: Cell Proliferation Assay using this compound Dye Dilution

This protocol describes how to label cells with this compound to monitor their proliferation.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Protein-free PBS

-

Complete cell culture medium

-

Cell suspension at a concentration of 1 x 10^7 cells/mL[12]

-

Flow cytometry staining buffer

Procedure:

-

Prepare this compound Stock Solution: Prepare a 1-10 mg/mL stock solution in anhydrous DMSO as described in Protocol 1.

-

Prepare Staining Solution: Dilute the this compound stock solution in protein-free PBS to a final working concentration. A starting concentration of 1-5 µM is recommended, but this must be optimized for your cell type to ensure bright initial staining without cytotoxicity.[14]

-

Cell Labeling:

-

Centrifuge the cells (1 x 10^7 cells/mL) at 300-400 x g for 5 minutes and resuspend the pellet in the pre-warmed this compound staining solution.

-

Incubate for 10-15 minutes at 37°C, protected from light. Gently mix the cells every 5 minutes to ensure uniform labeling.

-

-

Quench Staining Reaction: Add an equal volume of complete cell culture medium (containing protein) to the cell suspension to quench the reaction by providing excess amines. Incubate for 5 minutes.

-

Wash: Fill the tube with complete medium and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Wash the cells two more times with complete medium to remove any residual unbound dye.

-

Cell Culture: Resuspend the labeled cells in complete culture medium at the desired density and culture under appropriate conditions.

-

Time-Course Analysis: At various time points (e.g., 0, 24, 48, 72, and 96 hours), harvest a sample of the cells for flow cytometry analysis. If performing surface or intracellular staining, follow standard protocols.

-

Acquisition: Analyze the samples on a flow cytometer using a UV or violet laser for excitation. Collect the fluorescence data on a logarithmic scale. The initial, brightly stained population represents generation 0. Subsequent peaks of decreasing fluorescence intensity represent successive generations.

Data Presentation